2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multiple steps, including esterification, acylation, and cyclization reactions. The starting materials often include 4-methylbenzoic acid, phenol derivatives, and pyrrolidine carboxylates. The reaction conditions may vary, but common reagents include acid chlorides, anhydrides, and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction, crystallization, and chromatography are often employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-[4-(2-naphthyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
- 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-[4-(1-naphthyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
Compared to similar compounds, 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C29H27NO6 |
---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C29H27NO6/c1-18-5-8-22(9-6-18)29(34)36-24-12-10-21(11-13-24)26(31)17-35-28(33)23-15-27(32)30(16-23)25-14-19(2)4-7-20(25)3/h4-14,23H,15-17H2,1-3H3 |
InChI-Schlüssel |
MGKIXEQHXMXLQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.